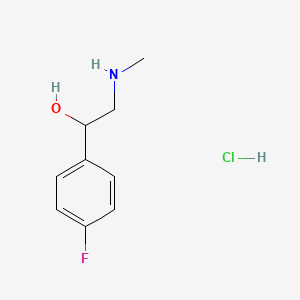![molecular formula C20H27NO2 B1463554 N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline CAS No. 1040688-98-9](/img/structure/B1463554.png)
N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties and Stability
The compound N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline and its derivatives are studied primarily for their antioxidant properties. Research has shown that certain phenolic compounds demonstrate significant antioxidant activity. These activities are often attributed to the compound's ability to stabilize free radicals and terminate radical chain reactions. For example, a study on various o-bisphenols revealed that their antioxidant activity is greatly influenced by factors such as steric crowding around the hydroxyl group and the ability of the aroxyl radical to form intramolecular hydrogen bonds (Amorati et al., 2003). Similar antioxidant properties were observed in silane-based antioxidants containing a 2,6-di-tert-butylphenolic moiety, which showed their effectiveness in polymers (Nedelčev et al., 2007).
Application in Polymer Science
The stabilization of polymers is a crucial area of application for phenolic compounds. A novel antioxidant was synthesized for use in isotactic poly(propylene), showing the importance of these compounds in enhancing the longevity and performance of polymers (Nedelčev et al., 2007). Additionally, the development of new antioxidants with improved thermal oxidative stability and solvent resistance for Polyoxymethylene (POM) underscores the role of these compounds in advancing material science (Park et al., 2012).
Environmental and Health Considerations
The occurrence and potential impact of synthetic phenolic antioxidants in the environment have been a subject of study. Investigations have focused on their presence in municipal sewage sludge and their removal efficiencies, indicating a broader environmental footprint and the need for understanding their lifecycle and impact (Liu et al., 2015). Moreover, studies on human exposure to these compounds through various pathways like food intake, dust ingestion, and the use of personal care products highlight the importance of assessing their health risks (Liu & Mabury, 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[2-(2-methylphenoxy)butyl]-4-propoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-4-14-22-19-12-10-17(11-13-19)21-15-18(5-2)23-20-9-7-6-8-16(20)3/h6-13,18,21H,4-5,14-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQLVXYOJHTXKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NCC(CC)OC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[Ethyl(methyl)amino]acetohydrazide dihydrochloride](/img/structure/B1463476.png)
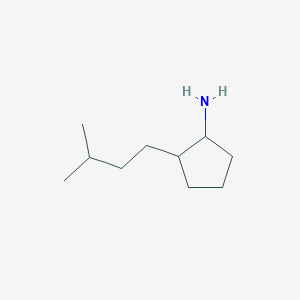


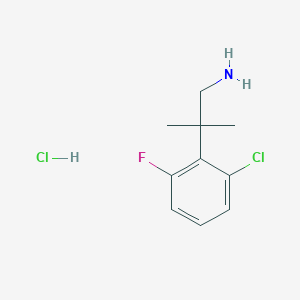
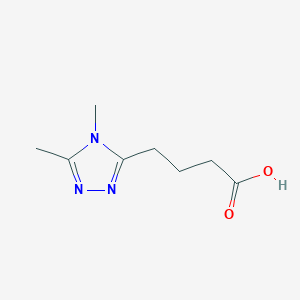
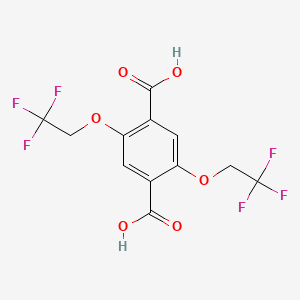
![2-{3-[(2-Chlorophenyl)methoxy]phenyl}acetic acid](/img/structure/B1463486.png)
![2-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole-8-carboxylic acid](/img/structure/B1463487.png)

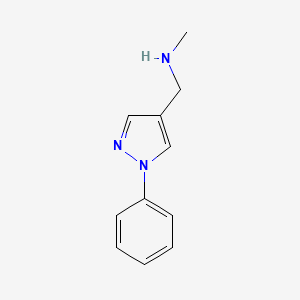
![Methyl 4-{[(2-aminoethyl)amino]methyl}benzoate dihydrochloride](/img/structure/B1463492.png)
